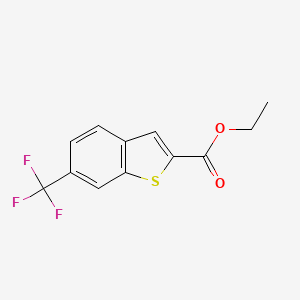
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid
概要
説明
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core substituted with an aminophenyl group, a bromine atom, a methyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 8-methylquinoline, followed by the introduction of the carboxylic acid group through a carboxylation reaction. The aminophenyl group is then introduced via a nucleophilic aromatic substitution reaction.
Bromination: 8-methylquinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-8-methylquinoline.
Carboxylation: The brominated product undergoes carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like potassium carbonate.
Nucleophilic Aromatic Substitution: The final step involves the substitution of the bromine atom with a 4-aminophenyl group using a suitable nucleophile, such as 4-aminophenylboronic acid, in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to reduce the quinoline ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols. Substitution reactions can generate a wide range of derivatives with varying functional groups.
科学的研究の応用
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: It has potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism by which 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. The bromine atom and carboxylic acid group further modulate its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)-8-methylquinoline-4-carboxylic acid: Lacks the bromine atom, which affects its reactivity and binding properties.
6-Bromo-8-methylquinoline-4-carboxylic acid: Lacks the aminophenyl group, reducing its potential for hydrogen bonding and biological interactions.
2-(4-Aminophenyl)-6-chloro-8-methylquinoline-4-carboxylic acid: Substitutes chlorine for bromine, which can alter its chemical reactivity and biological activity.
Uniqueness
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the aminophenyl group allows for specific interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of research, offering opportunities for the development of new materials, therapeutic agents, and analytical techniques.
特性
IUPAC Name |
2-(4-aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-9-6-11(18)7-13-14(17(21)22)8-15(20-16(9)13)10-2-4-12(19)5-3-10/h2-8H,19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSPALSZMYZCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)
![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)



![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)





